(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

Übersicht

Beschreibung

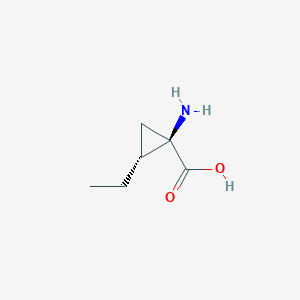

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure. This compound is of significant interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the cyclopropane ring imparts rigidity to the molecule, which can influence its biological activity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or water, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques to ensure high yields and enantiomeric purity. The use of chiral catalysts and phase transfer catalysis can enhance the efficiency and selectivity of the synthesis . Additionally, the scalability of these methods allows for the production of significant quantities of the compound for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

A. Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how it interacts with specific enzymes, particularly those involved in plant ethylene biosynthesis. For example, studies have shown that (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid can be converted into 1-butene in pea epicotyls, indicating its role in ethylene production pathways .

B. Ethylene Production

Ethylene is a crucial plant hormone that regulates various physiological processes. The conversion of this compound into ethylene has been documented, showcasing its importance in plant growth and development. The enzymatic conversion highlights the compound's potential as a research subject for understanding plant responses to environmental stimuli.

C. Neuropharmacology

Recent pharmacological studies have indicated that analogues of this compound may act as agonists at N-methyl-D-aspartate receptors. This suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders .

A. Antiviral Properties

This compound derivatives have been explored as potential antiviral agents, particularly against the Hepatitis C virus. These compounds are noted for their ability to inhibit viral proteases, making them candidates for therapeutic development .

B. Antibiotic Development

Due to its structural properties, this compound is being investigated as a lead compound for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a promising candidate for further pharmaceutical research aimed at combating bacterial infections .

A. Plant Growth Regulation

The compound's role in ethylene production makes it relevant for agricultural applications, particularly in enhancing crop yield and quality. By manipulating levels of this compound in plants, researchers can potentially influence growth patterns and stress responses .

B. Agrochemical Intermediates

As an intermediate in the synthesis of agrochemicals, this compound can be utilized to produce various pesticides and herbicides that enhance agricultural productivity while minimizing environmental impact .

Data Table: Applications Overview

Case Study 1: Ethylene Production from this compound

In a controlled study involving pea epicotyls, researchers demonstrated that only the (1R,2S) stereoisomer of this compound was efficiently converted into 1-butene. This finding emphasizes the stereospecific nature of enzymatic reactions involving this compound and its significance in ethylene biosynthesis pathways .

Case Study 2: Antiviral Activity Against Hepatitis C

A series of experiments conducted on derivatives of this compound indicated substantial antiviral activity against Hepatitis C virus proteases. These findings suggest that further development could lead to effective therapeutic agents for managing Hepatitis C infections .

Wirkmechanismus

The mechanism of action of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s rigidity can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound has a vinyl group instead of an ethyl group, which can influence its reactivity and biological activity.

1-aminocyclopropanecarboxylic acid: Lacks the ethyl substituent, making it less sterically constrained and potentially less selective in its interactions.

Uniqueness: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can enhance its binding interactions and selectivity in various applications. The rigidity of the cyclopropane ring also contributes to its distinct properties compared to other similar compounds .

Biologische Aktivität

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (AEC) is a chiral compound with significant biological activity, particularly in plant physiology and potential pharmaceutical applications. This article explores its biological activity, focusing on its enzymatic interactions, effects on ethylene production, and implications in medicinal chemistry.

(1R,2R)-AEC is a stereoisomer of 1-amino-2-ethylcyclopropanecarboxylic acid, characterized by its ability to act as a substrate and inhibitor in various enzymatic processes. Its structural formula is represented as follows:

Malonyltransferase Interaction

Research has shown that (1R,2R)-AEC exhibits significant activity as a substrate for malonyltransferase enzymes. In studies involving mungbean hypocotyls, it was observed that both (1R,2S)-AEC and (1R,2R)-AEC were more effectively converted into malonyl conjugates compared to their enantiomers. The kinetic parameters (Km and Ki values) for these compounds were notably lower, indicating a higher affinity for the enzyme:

| Compound | Km (mM) | Ki (mM) |

|---|---|---|

| (1R,2R)-AEC | 0.1-0.2 | 0.1-0.2 |

| (1S,2R)-AEC | ~1 | ~1 |

| (1S,2S)-AEC | >10 | >10 |

These findings suggest that the R-configuration of AEC enhances its recognition by malonyltransferase as a D-amino acid substrate .

Role in Plant Physiology

(1R,2R)-AEC plays a crucial role in the biosynthesis of ethylene in plants. Ethylene is a vital plant hormone involved in various physiological processes such as fruit ripening and stress responses. Studies have demonstrated that the application of AEC can enhance ACC-dependent ethylene production in oat leaves when combined with linoleic acid . This indicates that AEC could be utilized to manipulate ethylene levels for agricultural benefits.

Study on Ethylene Production Enhancement

A commercial-scale study evaluated the use of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to AEC, as a thinning agent in apple orchards. Results indicated that ACC significantly improved fruit set and early growth by modulating ethylene production . While this study did not focus exclusively on AEC, it highlights the broader implications of cyclopropane carboxylic acids in horticulture.

Eigenschaften

IUPAC Name |

(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHIWMRQDUCBDO-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473372 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63393-57-7 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.